![molecular formula C13H22O2 B14416663 2-{[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]methyl}oxirane CAS No. 79821-40-2](/img/structure/B14416663.png)
2-{[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]methyl}oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]methyl}oxirane is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a geranyl group, which is a monoterpenoid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]methyl}oxirane typically involves the reaction of geraniol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Organic solvents such as dichloromethane or toluene
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages such as improved reaction control, higher yields, and reduced reaction times. The use of catalysts, such as phase-transfer catalysts, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]methyl}oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under mild to moderate conditions.
Major Products Formed
Diols: Formed through oxidation of the oxirane ring.
Alcohols: Formed through reduction of the oxirane ring.
Substituted Products: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-{[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]methyl}oxirane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]methyl}oxirane involves its ability to react with nucleophiles due to the strained nature of the oxirane ring. The compound can form covalent bonds with nucleophilic sites on biological macromolecules, leading to various biological effects. The molecular targets and pathways involved include enzymes and receptors that contain nucleophilic amino acid residues.
Comparison with Similar Compounds
Similar Compounds
Geraniol: A monoterpenoid alcohol with similar structural features but lacking the oxirane ring.
Geranyl acetate: An ester of geraniol with acetic acid, used in fragrances and flavorings.
Nerol: An isomer of geraniol with similar properties but different stereochemistry.
Uniqueness
2-{[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]methyl}oxirane is unique due to the presence of both the geranyl group and the oxirane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
79821-40-2 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2-(3,7-dimethylocta-2,6-dienoxymethyl)oxirane |
InChI |
InChI=1S/C13H22O2/c1-11(2)5-4-6-12(3)7-8-14-9-13-10-15-13/h5,7,13H,4,6,8-10H2,1-3H3 |
InChI Key |
QBQKOBUUPXWVSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCOCC1CO1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B14416588.png)
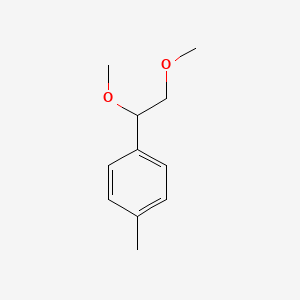
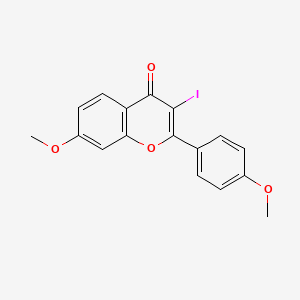
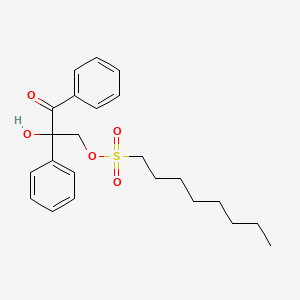
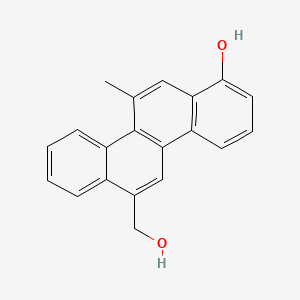
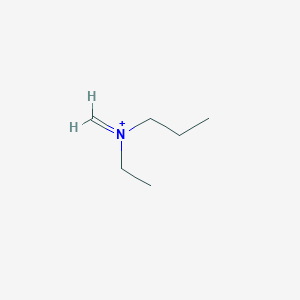
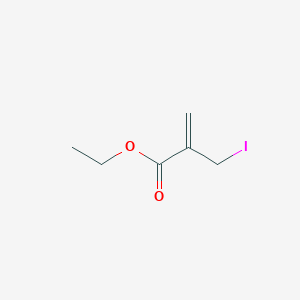
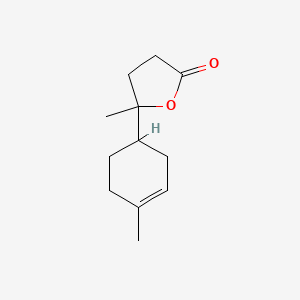
![1-[4-(3-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14416624.png)
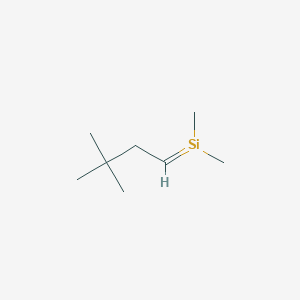

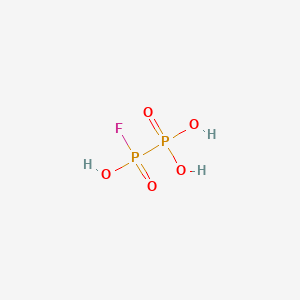
![Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate](/img/structure/B14416643.png)
![N-[(2-Ethylbutanoyl)carbamoyl]piperidine-1-carboxamide](/img/structure/B14416651.png)
